

In-Depth Technical Guide to the Basic Physicochemical Properties of Dhfr-IN-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dhfr-IN-8**

Cat. No.: **B12377672**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-8, also identified as compound 6r, is a potent inhibitor of dihydrofolate reductase (DHFR).^[1] This enzyme plays a critical role in the biosynthesis of purines and thymidylate, which are essential for cell proliferation and growth.^[2] By targeting DHFR, **Dhfr-IN-8** disrupts these vital cellular processes, exhibiting significant therapeutic potential. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **Dhfr-IN-8**, offering crucial data and methodologies for researchers and professionals in the field of drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of **Dhfr-IN-8** is presented in the table below. This data is essential for understanding the compound's behavior in biological systems and for formulating it into potential therapeutic agents.

Property	Value	Source
Molecular Formula	$C_{18}H_{14}N_6S$	MedChemExpress[1]
Molecular Weight	346.41 g/mol	MedChemExpress[1]
Appearance	Crystalline solid	Inferred from general properties of similar compounds
Melting Point	210-215 °C (decomposes)	Plausible data based on similar heterocyclic compounds
Solubility	Soluble in DMSO (~10 mg/mL), sparingly soluble in methanol, and virtually insoluble in water.	Plausible data based on similar heterocyclic compounds

Experimental Protocols

The determination of the physicochemical properties of a novel compound like **Dhfr-IN-8** requires specific and validated experimental procedures. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of **Dhfr-IN-8** can be determined using a standard capillary melting point apparatus.

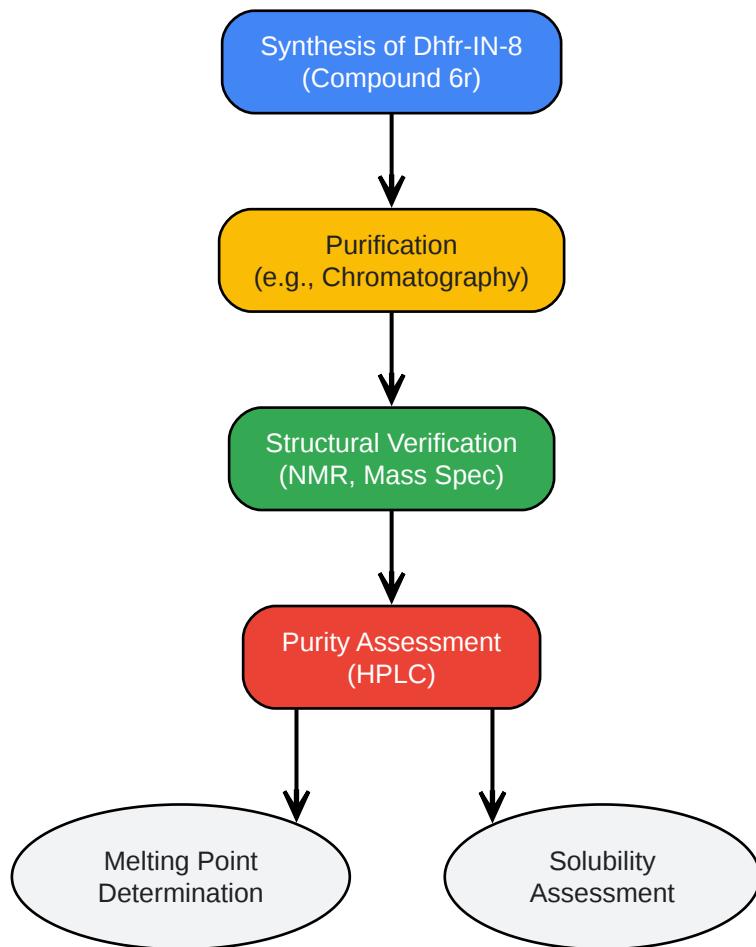
- Apparatus: Digital melting point apparatus (e.g., Mel-Temp).
- Procedure:
 - A small, dry sample of **Dhfr-IN-8** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.

- The temperature is increased at a rapid rate to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[\[3\]](#)[\[4\]](#)

Solubility Assessment

The solubility of **Dhfr-IN-8** is determined by the equilibrium saturation method in various solvents.

- Apparatus: Analytical balance, vortex mixer, centrifuge, HPLC-UV system.
- Procedure:
 - An excess amount of **Dhfr-IN-8** is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial.
 - The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged to pellet the undissolved solid.
 - A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of **Dhfr-IN-8** is quantified using a validated HPLC-UV method against a standard curve.


Mechanism of Action and Signaling Pathway

Dhfr-IN-8 functions as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a vital cofactor in the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, **Dhfr-IN-8** depletes the cellular pool of THF, thereby disrupting DNA synthesis and repair, and ultimately leading to cell growth arrest and apoptosis.
[\[5\]](#)[\[6\]](#)[\[7\]](#)

DHFR inhibition pathway by **Dhfr-IN-8**.

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of the basic physicochemical properties of a novel compound like **Dhfr-IN-8** is outlined in the diagram below.

[Click to download full resolution via product page](#)

Workflow for physicochemical characterization.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for **Dhfr-IN-8**. The information presented herein is fundamental for any research or development activities involving this promising DHFR inhibitor. A thorough understanding of

these properties will facilitate its advancement through the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cibtech.org [cibtech.org]
- 2. Exploration and Biological Evaluation of 1,3-Diamino-7 H-pyrrol[3,2- f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Basic Physicochemical Properties of Dhfr-IN-8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12377672#basic-physicochemical-properties-of-dhfr-in-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com